molecular formula C16H15N5O2S B2796083 6-phenyl-3-(thiomorpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108355-30-0

6-phenyl-3-(thiomorpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2796083
CAS No.: 2108355-30-0
M. Wt: 341.39
InChI Key: OKOXPNOXHLLDNR-UHFFFAOYSA-N
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Description

6-phenyl-3-(thiomorpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that belongs to the class of triazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-3-(thiomorpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-3-(thiomorpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-phenyl-3-(thiomorpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-phenyl-3-(thiomorpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another triazolopyrazine derivative with similar structural features.

    Triazolo[4,3-a]pyrazine: Shares the triazolopyrazine core but with different substituents.

Uniqueness

6-phenyl-3-(thiomorpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-phenyl-3-(thiomorpholine-4-carbonyl)-5H-triazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-15-14-13(16(23)20-6-8-24-9-7-20)18-19-21(14)10-12(17-15)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOXPNOXHLLDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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